1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone
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Overview
Description
1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone is a member of benzenes.
Scientific Research Applications
Anti-Inflammatory Properties
1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone and its derivatives show promise in anti-inflammatory applications. Research has identified compounds exhibiting potent inhibition of superoxide anion generation and elastase release by human neutrophils, crucial in inflammatory responses (Chen, Cho, Hwang, & Chen, 2008).
Antimicrobial Activity
Studies have also demonstrated the antimicrobial properties of related compounds. These substances have been tested against both gram-positive and gram-negative bacteria, showing significant potential for use in combating microbial infections (Wanjari, 2020).
Anti-Tubercular Activity
Compounds structurally similar to this compound have demonstrated increased potency against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties seems to enhance this anti-mycobacterial activity (Venugopal, Sundararajan, & Choppala, 2020).
Potential in Pharmaceutical Industry
The heterocyclic structure of these compounds makes them valuable as building blocks in pharmaceutical industry applications. Their synthesis often involves starting materials known as active pharmaceutical ingredients, indicative of their broad utility in drug research and development (Wanjari, 2020).
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone |
InChI |
InChI=1S/C17H19NO3/c1-10(19)16-15(12-7-5-4-6-8-12)14-11(2)21-18-13(14)9-17(16,3)20/h4-8,15-16,20H,9H2,1-3H3 |
InChI Key |
PNBALNBXZGZUSR-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(C(CC2=NO1)(C)O)C(=O)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C2C(C(C(CC2=NO1)(C)O)C(=O)C)C3=CC=CC=C3 |
solubility |
42.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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